(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
Descripción
The compound (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a heterocyclic hybrid molecule featuring three distinct structural motifs:
- A 1,2,4-oxadiazole ring substituted with a cyclopropyl group, known for its metabolic stability and role in hydrogen bonding .
- A 2,5-dimethylfuran-3-yl methanone group, contributing to lipophilicity and π-π stacking interactions.
Propiedades
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-8-5-12(9(2)20-8)15(19)18-6-11(7-18)14-16-13(17-21-14)10-3-4-10/h5,10-11H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFVKSGUYIFUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)C3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects based on available literature.
Structural Information
- Chemical Name : (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
- Molecular Formula : C16H19N5O6S
- Molecular Weight : 409.4170 g/mol
- SMILES Notation : OC(=O)C(=O)O.O=C(Nc1scc(n1)C)CN1CC(C1)c1onc(n1)C1CC1
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 166.09749 | 134.3 |
| [M+Na]+ | 188.07943 | 143.1 |
| [M+NH4]+ | 183.12403 | 138.8 |
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A related study involving 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The mechanism of action is believed to involve interference with biofilm formation and gene transcription related to microbial resistance.
Table: Antimicrobial Efficacy of Related Compounds
| Compound ID | Activity Against MRSA | Cytotoxicity (L929 Cell Line) |
|---|---|---|
| Compound 24 | Moderate | Non-toxic |
| Compound 25 | High | Toxic at high concentrations |
| Compound 29 | Very High | Non-toxic |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies showed that certain derivatives of oxadiazoles did not exhibit significant cytotoxicity against normal cell lines (L929), suggesting a favorable safety profile for further development .
Lipophilicity and Pharmacokinetics
The lipophilicity of a compound is a critical determinant of its biological activity and absorption characteristics. The lipophilicity of the oxadiazole derivatives was assessed alongside their antimicrobial activity, revealing a correlation between increased lipophilicity and enhanced antimicrobial efficacy .
Study on Antimicrobial Oxadiazole Derivatives
A study published in December 2021 highlighted the synthesis and evaluation of various oxadiazole derivatives for their antimicrobial properties. The findings indicated that compounds with specific substitutions exhibited potent activity against resistant bacterial strains while maintaining low toxicity to mammalian cells .
Key Findings:
- Compounds with acetyl groups showed significantly greater antimicrobial activity compared to those without.
- The presence of specific functional groups influenced both the antimicrobial efficacy and cytotoxicity.
- Several synthesized compounds outperformed traditional antibiotics like ciprofloxacin in terms of efficacy against resistant strains.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
A. Oxadiazole Derivatives
- 5-(Alkenyl)-2-amino-1,3,4-oxadiazoles: These compounds, such as those synthesized by Banday et al. (2010), replace the cyclopropyl group with alkenyl chains.
- 3-Benzylidene phthalide-derived oxadiazoles : These derivatives prioritize aromatic stacking interactions over the cyclopropyl group's steric effects, altering binding affinities in enzyme assays .
B. Azetidine vs. Larger Rings
- Pyrrolidine/piperidine analogs : Replacing the azetidine with 5- or 6-membered rings (e.g., pyrrolidine in compound 7a/b from Molecules 2012) reduces ring strain, improving synthetic yields but decreasing conformational rigidity .
Methanone Substituent Variations
- Thiophene-based methanones: Compound 7a (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone demonstrates higher polarity due to the cyano and amino groups, contrasting with the lipophilic dimethylfuran group in the target compound .
- Benzene vs. furan : Aromatic rings without methyl substituents (e.g., phenyl groups) exhibit lower logP values, impacting solubility and bioavailability.
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Properties of Selected Analogs
Key Observations :
- The target compound’s cyclopropyl group and dimethylfuran confer moderate lipophilicity (logP ~2.8), balancing solubility and membrane permeability.
- Azetidine’s ring strain may reduce synthetic yields compared to pyrrolidine analogs but enhances target engagement through rigid geometry.
Challenges in Similarity Comparison
- Methodological Variability: As noted in , similarity metrics (e.g., fingerprint-based vs. 3D shape comparisons) yield conflicting results, complicating virtual screening workflows .
- Data Gaps: Limited experimental data for the target compound necessitate extrapolation from analogs, risking inaccuracies in predicted properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
